3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine, involves several methods. One common approach is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide . These reactions typically require controlled conditions, such as specific temperatures and the use of catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of fluorinating reagents and advanced fluorination technology has accelerated the development of these compounds . The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and sodium hydroxide (NaOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential biological activities, including its role as a mitochondrial complex I electron transport inhibitor.
Agrochemicals: It is explored for its fungicidal activity and potential use in controlling crop diseases.
Biological Research: The compound’s unique properties make it a valuable tool in studying various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its fungicidal activity, the compound acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and leading to the inhibition of fungal growth . The presence of electron-withdrawing substituents in the aromatic ring enhances its activity by affecting the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(4-Chloro-6-fluoropyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The combination of chlorine and fluorine substituents in the pyridine ring enhances its electron-withdrawing capability, making it more reactive and potentially more effective in its applications compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C8H10ClFN2 |
---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
3-(4-chloro-6-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-4-8(10)12-5-6(7)2-1-3-11/h4-5H,1-3,11H2 |
InChI-Schlüssel |
XTCQASXAKUAEPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)CCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.